In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0)
In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0)
Executive Summary
In the landscape of modern medicinal chemistry, the selection of core scaffolds dictates the trajectory of lead optimization, influencing both pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) is a highly versatile bicyclic heterocyclic building block[1]. As a Senior Application Scientist, I frequently leverage this specific benzoxazepine core for its optimal balance of conformational rigidity and functionalizability.
This guide provides an in-depth analysis of its physicochemical properties, handling protocols, and its pivotal role in the synthesis of highly selective Sphingosine-1-phosphate-1 (S1P1) receptor agonists—a critical class of immunomodulatory drugs used for treating autoimmune disorders like multiple sclerosis[2][3].
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of CAS 5755-00-0 is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
The following table synthesizes the core physicochemical and safety parameters of the compound:
| Property / Parameter | Value | Causality / Implication in Drug Design |
| Chemical Formula | C10H11NO3[1] | Defines a low-molecular-weight fragment suitable for extensive derivatization without violating Lipinski’s rules. |
| Molecular Weight | 193.1992 g/mol [4] | Highly efficient ligand efficiency (LE) starting point. |
| Monoisotopic Mass | 193.0739 Da[1] | Critical for LC-MS validation during high-throughput synthesis. |
| Predicted XlogP | ~0.9[1] | Causality: A low lipophilicity prevents the final optimized drug from exceeding the ideal logP (3-5) when lipophilic tails are attached[3]. |
| CCS [M+H]+ | 134.8 Ų[1] | Collision Cross Section value aids in ion-mobility mass spectrometry identification. |
| Hazard Classifications | Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336)[5] | Causality: The reactive nature of the lactam and ether functionalities necessitates proper PPE and fume hood handling to prevent mucosal irritation[5]. |
Structural Causality
The 1,4-benzoxazepine ring provides a non-planar, conformationally restricted architecture.
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The Lactam Motif: The cyclic amide (lactam) at position 5 provides metabolic stability against amidases while offering a weakly acidic NH (pKa ~15) that serves as an ideal synthetic handle for N-alkylation.
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The Methoxy Group: Positioned at C8, the methoxy group acts as an electronic modulator of the aromatic ring and can engage in hydrogen bonding (as an acceptor) within the target receptor pocket.
Role in Drug Discovery: S1P1 Receptor Modulation
CAS 5755-00-0 gained significant prominence following comprehensive optimization campaigns by GlaxoSmithKline[2][3]. Researchers utilized this benzoxazepine core to systematically vary the shape and connectivity of acidic, basic, and zwitterionic headgroups to achieve high selectivity for the S1P1 receptor over the S1P3 receptor[3].
The Causality of Selectivity: S1P3 receptor activation is historically linked to adverse cardiovascular events (e.g., bradycardia). By utilizing the rigid benzoxazepine core of CAS 5755-00-0, chemists successfully vectored the pharmacophores to exploit subtle topological differences between the S1P1 and S1P3 binding pockets, resulting in potent agonists with efficacy at <1 mg/kg oral doses for peripheral lymphocyte lowering[3].
Caption: S1P1 receptor signaling and functional antagonism via benzoxazepine-derived agonists.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control directly into the workflow.
Protocol 1: N-Alkylation of the Benzoxazepine Core
This protocol details the attachment of a lipophilic tail or polar headgroup to the lactam nitrogen of CAS 5755-00-0.
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Preparation: Dissolve CAS 5755-00-0 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere.
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Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SN2 reaction. Argon prevents atmospheric moisture from quenching the strong base.
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Deprotonation: Cool the reaction mixture to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Causality: The lactam NH is weakly acidic. NaH irreversibly deprotonates it, generating hydrogen gas. Cooling to 0 °C controls the exothermic hydrogen evolution and prevents side-reaction degradation.
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Alkylation: Stir for 30 minutes until gas evolution ceases, then add the desired alkyl halide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.
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Self-Validation & Quality Control:
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In-Process: Monitor via LC-MS. The reaction is complete when the starting material peak at m/z 194.08 [M+H]+[1] disappears, replaced by the target mass.
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Quench: Carefully add saturated aqueous NH4Cl to neutralize unreacted NaH safely. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.
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Post-Process: Perform 1H NMR. The disappearance of the broad singlet at ~8.0 ppm (corresponding to the lactam NH) confirms successful N-alkylation.
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Caption: Experimental workflow for synthesizing and validating S1P1 modulators from CAS 5755-00-0.
Protocol 2: In Vitro [35S]GTPγS Binding Assay for S1P1 Activation
To assess the pharmacological efficacy of the newly synthesized benzoxazepine derivatives[3].
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Incubation: In a 96-well plate, incubate membrane preparations expressing human S1P1 (or S1P3 for selectivity screening) with 10 µM GDP and serial dilutions of the test compound in assay buffer (HEPES, MgCl2, NaCl, 0.1% fatty-acid-free BSA) for 30 minutes at 30 °C.
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Causality: GDP is required to saturate the basal, empty state of the G-protein. This ensures that the assay strictly measures agonist-induced nucleotide exchange rather than spontaneous GTP binding.
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Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 60 minutes.
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Causality: [35S]GTPγS is a non-hydrolyzable radiolabeled analog of GTP. Upon receptor activation, it binds to the Gαi subunit and accumulates, providing a quantifiable radioactive signal proportional to agonism.
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Termination: Rapidly filter the reaction through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.
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Self-Validation & Quality Control:
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Measure bound radioactivity via liquid scintillation counting.
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Critical Controls: A known full agonist (e.g., S1P or Fingolimod-phosphate) MUST be run in parallel to establish the 100% Emax baseline. A vehicle (DMSO) control establishes basal activity (0%). The assay is only valid if the positive control achieves a signal-to-background ratio of at least 3:1.
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Sources
- 1. PubChemLite - 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (C10H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. Optimization of sphingosine-1-phosphate-1 receptor agonists: effects of acidic, basic, and zwitterionic chemotypes on pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. accelsci.com [accelsci.com]
- 5. nextsds.com [nextsds.com]
